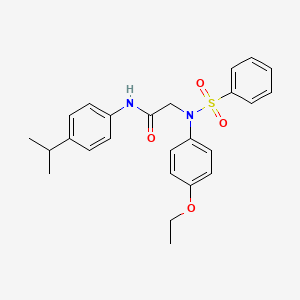
ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is a synthetic compound that belongs to the class of piperidine carboxylate derivatives. It is commonly used in scientific research applications due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. It may also have an effect on the release of neurotransmitters such as dopamine and acetylcholine.
Biochemical and Physiological Effects:
Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is its potential pharmacological properties. It may be useful in the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research involving ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One direction is to further investigate its potential as a treatment for inflammatory and neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for pain management. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate can be synthesized using a multi-step process. The first step involves the reaction between benzylsulfonyl chloride and piperidine in the presence of a base. This results in the formation of benzylsulfonylpiperidine. The second step involves the reaction between benzylsulfonylpiperidine and ethyl 4-bromo-2-phenoxyacetate in the presence of a base. This results in the formation of ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has potential pharmacological properties that make it useful in scientific research applications. It has been shown to have anti-inflammatory and analgesic effects in animal models. It also has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
ethyl 1-benzylsulfonyl-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5S/c1-2-28-22(25)23(15-18-29-21-11-7-4-8-12-21)13-16-24(17-14-23)30(26,27)19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFFBXPYLUEVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)S(=O)(=O)CC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(benzylsulfonyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-hydroxy-2-methyl-N-(2-methylphenyl)-4-(2-thienyl)-1,2,3,4-tetrahydro-3-pyridinecarboxamide](/img/structure/B5120520.png)

![1-(5-bromo-2-thienyl)-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5120526.png)

![2-(4-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B5120536.png)
![2-methoxy-1-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5120542.png)


![N-{2-[(2-furylmethyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B5120561.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]-3-methoxy-1-propanamine](/img/structure/B5120563.png)
![4-methoxy-3,7,7-trimethylbicyclo[4.1.0]hept-3-yl 3,5-dinitrobenzoate](/img/structure/B5120591.png)
![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)

![2-(2-methoxyethyl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5120631.png)